molecular formula C7H10N2O3 B078209 2,4,6-Trimethoxypyrimidine CAS No. 13106-85-9

2,4,6-Trimethoxypyrimidine

Cat. No.: B078209
CAS No.: 13106-85-9
M. Wt: 170.17 g/mol
InChI Key: RJVAFLZWVUIBOU-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxypyrimidine is a pyrimidine derivative with the molecular formula C7H10N2O3. It is characterized by the presence of three methoxy groups attached to the pyrimidine ring at positions 2, 4, and 6.

Mechanism of Action

Target of Action

2,4,6-Trimethoxypyrimidine is a pyrimidine derivative The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that it can be transformed into 1,6-dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidine by the hilbert-johnson reaction . This transformation might play a role in its interaction with biological targets.

Biochemical Pathways

It has been used as a model compound in a study to determine the qualitative composition of mixtures formed during the methylation of barbituric acid and its derivatives by diazomethane . This suggests that it may have some influence on methylation processes.

Result of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to avoid dust formation and ensure adequate ventilation during handling . It is also advised to keep containers tightly closed in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2,4,6-Trimethoxypyrimidine involves the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide. The reaction is typically carried out at temperatures ranging from 70 to 100 degrees Celsius . Another method involves the dropwise addition of 2,4,6-trichloropyrimidine in methanol to a solution of sodium methoxide in methanol under an argon protective gas .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of protective gases and controlled temperatures is crucial to prevent unwanted side reactions and degradation of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in the presence of a base or acid catalyst.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

2,4,6-Trimethoxypyrimidine has several applications in scientific research, including:

Comparison with Similar Compounds

    2,4-Dimethoxypyrimidine: Lacks one methoxy group compared to 2,4,6-Trimethoxypyrimidine.

    2,6-Dimethoxypyrimidine: Lacks one methoxy group at position 4.

    4,6-Dimethoxypyrimidine: Lacks one methoxy group at position 2.

Uniqueness: this compound is unique due to the presence of three methoxy groups, which significantly influence its chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar pyrimidine derivatives.

Properties

IUPAC Name

2,4,6-trimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVAFLZWVUIBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352453
Record name 2,4,6-Trimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13106-85-9
Record name 2,4,6-Trimethoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13106-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethoxypyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 2,4,6-trimethoxypyrimidine?

A: this compound is a pyrimidine derivative where three hydrogen atoms at the 2, 4, and 6 positions are substituted by methoxy (-OCH3) groups. While the provided abstracts lack specific spectroscopic data, [] describes the use of proton nuclear magnetic resonance (p.m.r.) spectrometry and the shift reagent Europium (III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) (Eu(fod)3) to study this compound and similar methoxylated pyrimidines. This technique provides information about the arrangement of hydrogen atoms within the molecule, aiding in structural elucidation.

Q2: How does this compound react with methyl iodide?

A: Research suggests that this compound undergoes isomerization in the presence of methyl iodide. [, ] This means the reaction causes a rearrangement of atoms within the molecule, leading to the formation of different isomers. The specific isomerization products and the mechanism are not detailed in the provided abstracts.

Q3: Can this compound be used as a building block for other compounds?

A: Yes, this compound can serve as a precursor for the synthesis of Schiff bases. [] Specifically, it reacts with various anilines (methyl-, methoxy-, nitro- and unsubstituted) via a condensation reaction, resulting in the formation of Schiff bases with varying substituents. This highlights the potential of this compound as a starting material for creating diverse chemical compounds.

Q4: Are there any studies on the biological activity of this compound derivatives?

A: While not directly addressed in the provided abstracts, one study investigates the synthesis of 5-α-dialkylaminoacylamino-2,4,6-trimethoxypyrimidine derivatives. [] Although the abstract lacks specifics on biological activity, the presence of the dialkylaminoacylamino group suggests potential pharmaceutical relevance. Such groups are often incorporated into drug molecules to modulate their pharmacological properties.

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